molecular formula C12H12N4O B14487085 3-(Benzylamino)pyrazine-2-carboxamide CAS No. 64344-97-4

3-(Benzylamino)pyrazine-2-carboxamide

Cat. No.: B14487085
CAS No.: 64344-97-4
M. Wt: 228.25 g/mol
InChI Key: RCNFNFKXJWIKGH-UHFFFAOYSA-N
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Description

3-(Benzylamino)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pyrazine-2-carboxamide typically involves the aminolysis of acyl chlorides. One common method is the reaction of 3-chloropyrazine-2-carboxamide with benzylamine. The reaction conditions often involve refluxing the mixture in a suitable solvent such as toluene . The reaction can be represented as follows:

3-chloropyrazine-2-carboxamide+benzylamineThis compound\text{3-chloropyrazine-2-carboxamide} + \text{benzylamine} \rightarrow \text{this compound} 3-chloropyrazine-2-carboxamide+benzylamine→this compound

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pyrazine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the aminodehalogenation reaction is this compound itself. Other potential products depend on the specific reactions and conditions used .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. One proposed mechanism is the inhibition of the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase makes it a valuable compound in the development of new antimicrobial agents .

Properties

CAS No.

64344-97-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-(benzylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16)

InChI Key

RCNFNFKXJWIKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N

Origin of Product

United States

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